Bemetizide

描述

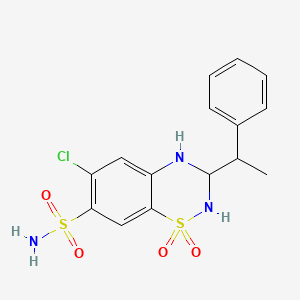

Structure

3D Structure

属性

IUPAC Name |

6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O4S2/c1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15/h2-9,15,18-19H,1H3,(H2,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVUMAGVCSQCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021632, DTXSID30862759 | |

| Record name | Bemetizide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1,1-dioxo-3-(1-phenylethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824-52-8 | |

| Record name | Bemetizide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bemetizide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemetizide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bemetizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEMETIZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZN4D2O31B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bemetizide in Renal Tubules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanism of Bemetizide, a thiazide-like diuretic, focusing on its action within the renal tubules. The document details the drug's primary molecular target, the associated signaling pathways, quantitative effects on electrolyte excretion, and the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter (NCC)

This compound's primary site of action is the distal convoluted tubule (DCT) of the nephron, a critical segment for fine-tuning electrolyte and water balance.[1] The drug exerts its diuretic and antihypertensive effects by specifically targeting and inhibiting the Na+-Cl- cotransporter (NCC) , also known as the thiazide-sensitive cotransporter (TSC) or SLC12A3.[2] The NCC is an integral membrane protein located on the apical (luminal) membrane of DCT epithelial cells, responsible for reabsorbing approximately 5-10% of the filtered sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the circulation.[3]

By inhibiting the NCC, this compound blocks this pathway of NaCl reabsorption.[2] The resulting increase in the luminal concentration of Na+ and Cl- creates an osmotic gradient that draws water into the tubule, leading to increased urine output (diuresis) and enhanced sodium excretion (natriuresis).[4] This reduction in extracellular fluid volume is a key component of its blood pressure-lowering effect.

Molecular Interaction with the NCC

Structural and functional studies have revealed the molecular basis of NCC inhibition by thiazide and thiazide-like diuretics. While the specific structure of this compound in complex with NCC has not been published, extensive research on other thiazides provides a robust model for its mechanism.

Cryo-electron microscopy (cryo-EM) studies of the human NCC have shown that thiazide diuretics bind to a specific pocket within the transmembrane domain of the transporter.[5] This binding site is accessible from the extracellular (luminal) side and partially overlaps with the Cl- binding site, suggesting a competitive or allosteric mechanism of inhibition with respect to chloride ions.[5][6]

The binding of the diuretic molecule stabilizes the NCC in an "outward-facing" conformation.[5][6] This conformational lock prevents the transporter from cycling between its outward-facing and inward-facing states, a process essential for translocating Na+ and Cl- across the apical membrane. By trapping the transporter in an inactive state, this compound effectively halts ion transport.

Signaling Pathways and Regulation of NCC Activity

The activity of the NCC is dynamically regulated by a complex signaling cascade that modulates its phosphorylation state and trafficking to the apical membrane. The primary regulatory pathway involves the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) .

Under conditions of low salt intake or volume depletion, the WNK-SPAK pathway is activated. WNK kinases phosphorylate and activate SPAK, which in turn phosphorylates specific serine and threonine residues on the N-terminal domain of the NCC.[7] This phosphorylation event promotes the translocation of NCC to the apical membrane and increases its transport activity. This compound does not directly interact with this signaling pathway, but its long-term administration can lead to compensatory changes in the expression and phosphorylation of NCC.

Quantitative Data on this compound's Effects

A clinical study by Knauf et al. (1994) provides key quantitative data on the effects of a single 25 mg oral dose of this compound in human subjects with a wide range of renal function.[1]

| Parameter | Effect of 25 mg this compound | Notes |

| Natriuresis (Sodium Excretion) | Sustained increase for 24 hours | Effect is proportional to the Glomerular Filtration Rate (GFR).[1] |

| Kaliuresis (Potassium Excretion) | Sustained increase for 24 hours | Effect is proportional to the GFR.[1] |

| Ratio of K+/Na+ Excretion | Consistently 0.17 | This ratio was independent of the individual's GFR.[1] |

| Fractional Na+ Excretion (in renal failure) | Increased from a baseline of approximately 3% to about 10%.[1] | |

| Magnesiuria (Magnesium Excretion) | Increased | The increase in magnesium excretion was associated with kaliuresis.[1] |

| Calciuresis (Calcium Excretion) | Insignificant | This compound had a negligible effect on calcium excretion.[1] |

| Glomerular Filtration Rate (GFR) | Reversibly decreased | The GFR was temporarily lowered in all subjects.[1] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to investigate the mechanism of action of this compound and other thiazide diuretics. Note: These are generalized protocols. For precise, replicable details, researchers should consult the supplementary materials of the cited primary literature.

Cryo-Electron Microscopy (Cryo-EM) for NCC Structure Determination

Objective: To determine the high-resolution three-dimensional structure of the human NCC in complex with a thiazide diuretic to visualize the binding site and induced conformational changes.

Methodology:

-

Protein Expression and Purification: The human NCC is overexpressed in a suitable cell line (e.g., HEK293F cells). The protein is then extracted from the cell membranes using detergents and purified via affinity chromatography and size-exclusion chromatography.[8]

-

Complex Formation: The purified NCC is incubated with a saturating concentration of the thiazide diuretic (e.g., this compound) to form the NCC-drug complex.

-

Vitrification: A small volume of the complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to embed the protein complexes in a layer of vitreous (non-crystalline) ice.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope under cryogenic conditions. A large dataset of images (micrographs) is collected.

-

Image Processing and 3D Reconstruction: The micrographs are processed to identify and extract images of individual NCC particles. These particle images are then aligned and averaged to generate a high-resolution 3D reconstruction of the NCC-diuretic complex.[8]

Ion Flux Assays

Objective: To functionally assess the transport activity of NCC and quantify the inhibitory potency of this compound.

Methodology:

-

Cell Culture and Transfection: A stable cell line (e.g., HEK293) is engineered to express the human NCC. For fluorescence-based assays, a chloride-sensitive fluorescent protein (e.g., YFP-H148Q/I152L) may also be co-expressed.

-

Assay Procedure (Fluorescence-based):

-

The cells are washed and incubated in a low-chloride buffer.

-

The cells are then exposed to a high-chloride buffer containing various concentrations of this compound or a vehicle control.

-

The influx of chloride into the cells via NCC quenches the fluorescence of the YFP.

-

The rate of fluorescence quenching is measured using a fluorescence plate reader, which is proportional to the NCC activity.

-

The data is used to generate a dose-response curve and calculate the IC50 value for this compound.

-

In Vivo Renal Clearance Studies

Objective: To evaluate the diuretic, natriuretic, and other electrolyte excretion effects of this compound in a whole-organism model.

Methodology:

-

Animal Model: Rodent models, such as Sprague-Dawley rats, are commonly used. The animals are housed in metabolic cages that allow for the separate collection of urine and feces.

-

Drug Administration: this compound is administered to the animals, typically via oral gavage, at various doses. A control group receives the vehicle solution.

-

Urine Collection: Urine is collected over a defined period (e.g., 6, 12, or 24 hours).

-

Biochemical Analysis: The volume of the collected urine is measured. The concentrations of electrolytes (Na+, K+, Cl-, Mg2+, Ca2+) and creatinine in the urine are determined using standard laboratory methods (e.g., flame photometry, ion-selective electrodes, colorimetric assays).

-

Data Analysis: The total amount of each electrolyte excreted over the collection period is calculated. The urinary excretion rates can be normalized to the glomerular filtration rate (estimated from creatinine clearance) to determine the fractional excretion of each ion.

Mandatory Visualizations

Diagram 1: this compound's Mechanism of Action at the NCC

Caption: this compound blocks the NCC, preventing Na+ and Cl- reabsorption in the DCT.

Diagram 2: Experimental Workflow for Ion Flux Assay

Caption: Workflow for determining the inhibitory potency of this compound on NCC activity.

Diagram 3: Regulatory Pathway of NCC Activity

Caption: The WNK-SPAK kinase cascade positively regulates NCC activity.

References

- 1. dctd.cancer.gov [dctd.cancer.gov]

- 2. benchchem.com [benchchem.com]

- 3. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Figure 4: [Fluorescence-based Ion Flux Assay Formats...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryo-EM structure of the human sodium-chloride cotransporter NCC - PMC [pmc.ncbi.nlm.nih.gov]

Bemetizide: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemetizide is a diuretic medication belonging to the thiazide class of drugs. Chemically, it is a benzothiadiazine derivative. Thiazide diuretics are primarily used in the management of hypertension and edema by promoting the excretion of salt and water from the kidneys. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available data on the effects of this compound.

Chemical Structure and Identification

This compound is chemically known as 6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[1].

Image of the chemical structure of this compound

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide[1] |

| CAS Number | 1824-52-8[1] |

| Molecular Formula | C₁₅H₁₆ClN₃O₄S₂[1] |

| Molecular Weight | 401.9 g/mol [1] |

| SMILES | CC(C1=CC=CC=C1)C2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 223-226 °C | Predicted |

| Boiling Point | 623.3 °C at 760 mmHg | Predicted |

| Density | 1.481 g/cm³ | Predicted |

| Water Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | Experimental |

| pKa | 8.62 | Predicted |

| LogP | 2.0 | Predicted |

Mechanism of Action

This compound, as a thiazide diuretic, exerts its primary effect on the kidneys, specifically at the distal convoluted tubule (DCT). The principal mechanism of action is the inhibition of the sodium-chloride (Na⁺/Cl⁻) cotransporter (NCC), also known as the thiazide-sensitive cotransporter.

By blocking the NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the concentration of these ions in the tubular fluid, which in turn osmotically draws more water into the tubule. The overall effect is an increased excretion of sodium, chloride, and water from the body, leading to a diuretic effect. This reduction in extracellular fluid volume contributes to its antihypertensive effect.

The increased delivery of sodium to the collecting duct can also lead to an increased exchange of sodium for potassium ions, potentially resulting in hypokalemia (low potassium levels). This compound has also been observed to be associated with magnesiuria (increased magnesium excretion), while its effect on calcium excretion is insignificant[2].

References

The Structure-Activity Relationship of Bemetizide: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical architecture and biological activity of the benzothiadiazine diuretic, Bemetizide.

Introduction

Core Structural Features and General Structure-Activity Relationships

The diuretic activity of this compound and related benzothiadiazine derivatives is dictated by specific pharmacophoric features within their bicyclic heterocyclic structure.[1] The 1,2,4-benzothiadiazine-1,1-dioxide scaffold is the foundational element for the diuretic and antihypertensive properties of this class of drugs.[1]

Key structural requirements for the diuretic activity of benzothiadiazine derivatives include:

-

An unsubstituted sulfonamide group at position 7: This group is crucial for the diuretic effect.[1]

-

An electron-withdrawing group at position 6: This enhances the diuretic potency.[2]

-

Saturation of the 3,4-double bond: This generally increases diuretic activity.

-

A lipophilic substituent at position 3: This can influence the potency and duration of action.

While specific quantitative data for a series of this compound analogs is not extensively published, research on related compounds, such as bumetanide, demonstrates a strong correlation between in vitro inhibition of the target transporter and in vivo diuretic potency.[3][4] For instance, modifications to the side chains corresponding to positions on the core ring structure of bumetanide resulted in significant changes in its inhibitory concentration (IC50) against the Na-K-Cl cotransporter (NKCC2).[3][4] It is presumed that similar structural modifications to this compound would yield comparable predictable shifts in its activity against its primary target, the Na-Cl cotransporter (NCC).

Mechanism of Action and Signaling Pathway

This compound exerts its diuretic effect primarily by inhibiting the sodium-chloride cotransporter (NCC), which is located in the apical membrane of the distal convoluted tubule cells in the kidney.[5][6][7] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes.[5] Recent structural studies of the human NCC have provided significant insights into the binding of thiazide diuretics and the conformational changes of the transporter.[5][6][8]

The signaling pathway for thiazide diuretics, including this compound, is centered on the direct inhibition of the NCC transporter.

Caption: Mechanism of action of this compound on the Na-Cl Cotransporter (NCC).

Experimental Protocols for Evaluation of Diuretic Activity

The evaluation of the diuretic potential of this compound and its analogs is typically conducted using in vivo animal models. The following is a representative protocol based on the Lipschitz test, a widely accepted method for screening diuretic agents in rats.[9][10]

Objective: To determine the diuretic, natriuretic, and kaliuretic activity of a test compound (e.g., a this compound analog).

Animals: Male Wistar rats weighing 150-200g.[11]

Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Fasting: Rats are fasted overnight (approximately 18 hours) with free access to water.[9]

-

Grouping: Animals are randomly divided into groups (n=6 per group):

-

Control group: Receives the vehicle (e.g., 0.9% saline).

-

Standard group: Receives a standard diuretic (e.g., Furosemide, 10 mg/kg).[12]

-

Test groups: Receive the test compound at various doses.

-

-

Hydration: All animals receive a priming dose of 0.9% saline orally (e.g., 25 ml/kg) to ensure hydration and a uniform baseline urine output.[9]

-

Drug Administration: The vehicle, standard drug, or test compound is administered orally or intraperitoneally immediately after hydration.

-

Urine Collection: Animals are placed in individual metabolic cages designed to separate urine and feces. Urine is collected for a specified period, typically 5 to 24 hours.[9]

-

Measurements:

-

Urine Volume: The total volume of urine excreted by each rat is measured.

-

Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.

-

pH: The pH of the urine can also be measured.[12]

-

Data Analysis:

-

Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

-

Natriuretic and Kaliuretic Effects: The total amount of each electrolyte excreted is calculated (concentration × volume) and compared between groups.

-

Statistical Analysis: Data are typically analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Caption: Experimental workflow for in vivo evaluation of diuretic activity.

Conclusion

The structure-activity relationship of this compound, as with other benzothiadiazine diuretics, is well-defined by key structural motifs that govern its interaction with the sodium-chloride cotransporter. While a detailed quantitative analysis of a broad series of this compound analogs is not extensively documented in public literature, the established principles of SAR for this class provide a robust framework for the rational design of new diuretic agents. The experimental protocols outlined in this guide offer a standardized approach for the preclinical evaluation of such novel compounds. Future research focusing on the synthesis and systematic biological evaluation of this compound derivatives could further refine our understanding of their SAR and pave the way for the development of more potent and safer diuretics.

References

- 1. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-function relationships in the sodium chloride cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diuretic activity evaluation and chemical composition analysis of Hedyotis scandens extract from Mizoram, India, in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. dovepress.com [dovepress.com]

Bemetizide's Impact on Renal Ion Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemetizide, a thiazide diuretic, exerts its primary pharmacological effects on the renal tubules, leading to alterations in electrolyte and fluid balance. This technical guide provides an in-depth analysis of the effects of this compound on renal ion transport, drawing on available quantitative data, outlining relevant experimental methodologies, and visualizing the key signaling pathways involved. While specific data for this compound is presented where available, the broader, well-established mechanisms of thiazide diuretics are also incorporated to provide a comprehensive understanding for research and drug development applications.

Core Mechanism of Action

This compound, like other thiazide diuretics, selectively inhibits the Na+-Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1][2][3] This inhibition blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of these ions in the urine (natriuresis and chloruresis).[1][4] Water follows the excreted sodium chloride, resulting in a diuretic effect.[1]

Quantitative Data on Renal Ion Transport

The following tables summarize the quantitative effects of this compound on the urinary excretion of key electrolytes.

Table 1: Effect of a Single 25 mg Oral Dose of this compound on Urinary Sodium and Chloride Excretion in Healthy Volunteers [4]

| Ion | Baseline Excretion (μmol/min) | Post-Bemetizide Excretion (μmol/min) | Change |

| Sodium (Na+) | 196 ± 30 | 690 ± 54 | ↑ 252% |

| Chloride (Cl-) | 163 ± 28 | 537 ± 51 | ↑ 229% |

Data from a study in ten healthy volunteers under sustained water diuresis.[4]

Table 2: Effects of this compound on Other Key Renal Parameters [5]

| Parameter | Observation |

| Potassium (K+) Excretion | Increased (Kaliuresis) |

| K+/Na+ Excretion Ratio | 0.17 |

| Magnesium (Mg2+) Excretion | Increased (Magnesiuria), associated with kaliuresis |

| Calcium (Ca2+) Excretion | Insignificant change (insignificant calciuresis) |

| Fractional Na+ Excretion (in renal failure) | Increased from ~3% to ~10% |

| Glomerular Filtration Rate (GFR) | Reversibly lowered |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available in the public domain. However, the methodologies employed can be understood from the general principles of clearance studies and in vivo micropuncture.

Human Clearance Studies (General Protocol)

This method is used to determine the net effect of a substance on the renal excretion of water and electrolytes in human subjects.

-

Subject Selection and Preparation: Healthy volunteers or patient populations are recruited. Subjects are typically asked to maintain a controlled diet and fluid intake for a period before and during the study to ensure a stable baseline.[4][5] A state of sustained water diuresis is often induced by oral water loading to ensure a high and constant urine flow.[4]

-

Baseline Collection: Urine and blood samples are collected at timed intervals before the administration of the drug to establish baseline excretion rates and plasma concentrations of the ions of interest.

-

Drug Administration: A single oral or intravenous dose of the diuretic (e.g., 25 mg this compound) is administered.[4][5]

-

Post-Dose Collection: Urine and blood samples continue to be collected at regular intervals for several hours to days to measure the changes in urinary volume and electrolyte concentrations.

-

Analysis: Urinary flow rate, glomerular filtration rate (GFR, often measured by creatinine or inulin clearance), and the excretion rates of sodium, potassium, chloride, calcium, and magnesium are calculated. Plasma electrolyte concentrations are also monitored.

-

Data Interpretation: The changes in electrolyte excretion from baseline are calculated to determine the diuretic and saluretic effects of the drug.

In Vivo Micropuncture in Animal Models (General Protocol)

This technique allows for the direct sampling of tubular fluid from different segments of the nephron to localize the site of action of a drug.

-

Animal Preparation: Anesthetized animals, typically rats, are used. The kidney is exposed through a flank incision and placed in a cup to stabilize it for micropuncture.[6][7][8] The animal's body temperature and hydration status are carefully maintained.

-

Nephron Identification: The surface of the kidney is illuminated, and specific tubules (e.g., proximal or distal tubules) are identified based on their anatomical location and sometimes with the aid of intravenous dyes.

-

Fluid Collection: A micropipette is used to puncture the identified tubule and collect a small sample of the tubular fluid.

-

Drug Application: The diuretic can be administered systemically (intravenously) or applied directly into the tubule (microperfusion).

-

Post-Drug Sampling: Tubular fluid is collected again from the same or a different site after drug administration to assess changes in ion concentrations.

-

Analysis: The collected tubular fluid is analyzed for the concentrations of various ions and for a marker of water reabsorption like inulin. This allows for the calculation of ion transport rates in specific nephron segments.

Signaling Pathways and Molecular Mechanisms

The primary action of this compound is the direct inhibition of the Na+-Cl- cotransporter (NCC). However, the activity of NCC itself is tightly regulated by a complex signaling cascade. Furthermore, the downstream effects of NCC inhibition on other ion transporters are crucial for the overall renal effects of this compound.

Direct Inhibition of the Na+-Cl- Cotransporter (NCC)

This compound binds to the NCC protein on the apical membrane of distal convoluted tubule cells, preventing the transport of Na+ and Cl- into the cell.[1][2] This direct blockade is the cornerstone of its diuretic and natriuretic effects.

Upstream Regulation of NCC Activity: The WNK-SPAK/OSR1 Pathway

The activity of the NCC is regulated by phosphorylation, which is controlled by a kinase cascade involving With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1).[9][10][11] WNK kinases (WNK1 and WNK4) phosphorylate and activate SPAK/OSR1, which in turn phosphorylates and activates NCC, promoting Na+ and Cl- reabsorption.[9][10][11][12] Thiazide diuretics do not directly interact with this pathway, but the pathway's activity is a key determinant of the sensitivity to these drugs.

Downstream Effects on Calcium and Magnesium Transport

The inhibition of NCC by this compound leads to indirect effects on the renal handling of calcium and magnesium.

-

Hypocalciuria (Decreased Calcium Excretion): Thiazide-induced volume depletion can lead to enhanced passive reabsorption of calcium in the proximal tubule.[13][14] Additionally, in the distal convoluted tubule, the inhibition of Na+ entry via NCC is thought to increase the driving force for Ca2+ reabsorption through the apical transient receptor potential vanilloid 5 (TRPV5) channel.[15][16][17][18] This is because the lower intracellular Na+ concentration enhances the activity of the basolateral Na+/Ca2+ exchanger, which extrudes Ca2+ from the cell and brings Na+ in.

-

Hypomagnesemia (Increased Magnesium Excretion): Chronic thiazide use can lead to increased magnesium excretion. The precise mechanism is not fully elucidated but is thought to involve the downregulation of the transient receptor potential melastatin 6 (TRPM6) magnesium channel in the distal convoluted tubule.[13][14][19]

Conclusion

This compound effectively increases the renal excretion of sodium, chloride, potassium, and magnesium primarily through the inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule. Its effect on calcium excretion is minimal, often leading to a relative decrease in urinary calcium. The diuretic and natriuretic responses are influenced by the patient's glomerular filtration rate. A deeper understanding of the molecular pathways regulating NCC and the downstream consequences on other ion transporters is crucial for optimizing the therapeutic use of this compound and for the development of novel diuretic agents with improved efficacy and safety profiles. Further research is warranted to fully elucidate the specific quantitative effects and detailed molecular interactions of this compound.

References

- 1. karger.com [karger.com]

- 2. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Interaction of this compound and indomethacin in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The saluretic effect of the thiazide diuretic this compound in relation to the glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Micropuncturing the Nephron - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijcrt.org [ijcrt.org]

- 9. NCC regulation by WNK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]

- 11. NCC regulation by WNK signal cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Enhanced passive Ca2+ reabsorption and reduced Mg2+ channel abundance explains thiazide-induced hypocalciuria and hypomagnesemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced passive Ca2+ reabsorption and reduced Mg2+ channel abundance explains thiazide-induced hypocalciuria and hypomagnesemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Effect of thiazide on renal gene expression of apical calcium channels and calbindins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of thiazide on the expression of TRPV5, calbindin-D28K, and sodium transporters in hypercalciuric rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of Thiazide on the Expression of TRPV5, Calbindin-D28K, and Sodium Transporters in Hypercalciuric Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. JCI - Enhanced passive Ca2+ reabsorption and reduced Mg2+ channel abundance explains thiazide-induced hypocalciuria and hypomagnesemia [jci.org]

An In-Depth Technical Guide on the Cellular Uptake and Transport of Bemetizide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport mechanisms of Bemetizide, a thiazide diuretic. Although direct experimental data for this compound is limited, this document synthesizes information from its physicochemical properties and the well-established transport pathways of the thiazide diuretic class to infer its likely cellular transport mechanisms. This guide covers predicted physicochemical properties, probable transport pathways including passive diffusion and carrier-mediated transport via Organic Anion Transporters (OATs), and detailed experimental protocols for investigating these mechanisms. The information is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological studies of this compound and related compounds.

Introduction

This compound is a thiazide diuretic used in the management of hypertension and edema. Like other thiazides, its therapeutic effect is achieved by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water. For this compound to reach its site of action and to be effectively absorbed and eliminated, it must traverse various cellular barriers. Understanding the mechanisms of its cellular uptake and transport is therefore critical for optimizing its therapeutic efficacy and safety profile. This guide will explore the predicted physicochemical characteristics of this compound and, based on data from the broader class of thiazide diuretics, propose its primary modes of cellular transport.

Physicochemical Properties of this compound

The potential for a drug to be transported across cellular membranes can be initially assessed by its physicochemical properties. Key parameters such as lipophilicity (LogP) and ionization state (pKa) are crucial in predicting the likelihood of passive diffusion.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆ClN₃O₄S₂ | PubChem CID: 72070[1] |

| Molecular Weight | 401.9 g/mol | PubChem CID: 72070[1] |

| Predicted LogP | 2.0 - 5.15 | LookChem[2] |

| Predicted pKa (strongest acidic) | 7.94 | ChemAxon |

| SMILES | CC(c1ccccc1)C2Nc3cc(c(cc3S(=O)(=O)N2)S(=O)(=O)N)Cl | PubChem CID: 72070[1] |

The predicted LogP value suggests that this compound has moderate to high lipophilicity, which could facilitate its passive diffusion across lipid membranes. The predicted acidic pKa of 7.94 indicates that this compound is a weak acid and will be partially ionized at physiological pH.

Cellular Uptake and Transport Mechanisms

The transport of this compound across cellular membranes is likely to occur through a combination of passive diffusion and carrier-mediated transport, consistent with other thiazide diuretics.

Passive Diffusion

Given its predicted lipophilicity, this compound is expected to cross cell membranes via passive diffusion, particularly in the gastrointestinal tract for oral absorption. The rate of diffusion would be dependent on the concentration gradient and the lipid composition of the cell membrane.

Carrier-Mediated Transport

The primary mechanism for the secretion of thiazide diuretics into the renal tubules is active transport mediated by Organic Anion Transporters (OATs).[3] It is highly probable that this compound is also a substrate for these transporters.

-

Organic Anion Transporter 1 (OAT1/SLC22A6) and Organic Anion Transporter 3 (OAT3/SLC22A8) are expressed on the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of a wide range of anionic drugs from the blood into the tubular cells.[3] Studies have shown that thiazide diuretics interact with and are transported by these OATs.[4]

The proposed mechanism involves the uptake of this compound from the bloodstream into the renal proximal tubule cells via OAT1 and/or OAT3. Subsequently, it would be secreted into the tubular lumen to reach its site of action in the distal convoluted tubule.

Experimental Protocols

To definitively elucidate the cellular uptake and transport mechanisms of this compound, the following experimental protocols are recommended.

Caco-2 Permeability Assay for Intestinal Absorption

This assay is a well-established in vitro model to predict the oral absorption of drugs.

Objective: To determine the permeability of this compound across a Caco-2 cell monolayer, a model for the human intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Lucifer yellow (paracellular integrity marker)

-

LC-MS/MS for quantification

Protocol:

-

Cell Culture: Culture Caco-2 cells in DMEM. Seed the cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Monolayer Formation: Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.

-

Monolayer Integrity: Assess the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) and by determining the permeability of Lucifer yellow.

-

Permeability Assay (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add this compound solution in HBSS to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes). f. Replace the collected volume with fresh HBSS.

-

Permeability Assay (Basolateral to Apical): To assess active efflux, perform the permeability assay in the reverse direction, with this compound added to the basolateral compartment and samples collected from the apical compartment.

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor compartment.

In Vitro Transporter Assay using OAT-Expressing Cells

This assay is used to determine if this compound is a substrate or inhibitor of specific transporters like OAT1 and OAT3.

Objective: To investigate the interaction of this compound with human OAT1 and OAT3.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably transfected with human OAT1 or OAT3, and a mock-transfected control cell line.

-

Cell culture medium and supplements.

-

Uptake buffer (e.g., HBSS).

-

Radiolabeled or fluorescent probe substrate for OAT1 and OAT3 (e.g., [³H]-para-aminohippurate or 6-carboxyfluorescein).

-

This compound.

-

Known OAT inhibitors (e.g., probenecid) as positive controls.

-

Scintillation counter or fluorescence plate reader.

Protocol for Substrate Assessment:

-

Cell Seeding: Seed the OAT-expressing and mock-transfected cells in 96-well plates and allow them to adhere overnight.

-

Uptake Assay: a. Wash the cells with pre-warmed uptake buffer. b. Add the uptake buffer containing the probe substrate and varying concentrations of this compound. c. Incubate for a short period (e.g., 5-10 minutes) at 37°C. d. Stop the uptake by rapidly washing the cells with ice-cold uptake buffer. e. Lyse the cells and measure the intracellular concentration of the probe substrate.

-

Data Analysis: Determine the uptake of the probe substrate in the presence and absence of this compound. A significant reduction in probe substrate uptake in the OAT-expressing cells (but not in mock cells) indicates that this compound is an inhibitor of that transporter. To determine if it is a substrate, a direct uptake study with labeled this compound would be necessary.

Visualizations

Experimental Workflow for Caco-2 Permeability Assay

Caption: Workflow for determining this compound permeability using the Caco-2 assay.

Proposed Cellular Transport Pathway of this compound in Renal Proximal Tubule Cells

Caption: Inferred transport of this compound in the kidney.

Conclusion

While direct experimental evidence for the cellular uptake and transport of this compound is not yet available, a strong inference can be made based on its physicochemical properties and its classification as a thiazide diuretic. It is likely that this compound is absorbed in the intestine through passive diffusion and is actively secreted into the renal tubules by OAT1 and OAT3. The experimental protocols detailed in this guide provide a clear framework for the definitive characterization of this compound's transport mechanisms. Such studies are essential for a complete understanding of its pharmacokinetics and for the rational design of future diuretic therapies.

References

Bemetizide and the Sodium-Chloride Cotransporter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interaction between the thiazide diuretic bemetizide and its pharmacological target, the sodium-chloride cotransporter (NCC), also known as SLC12A3. While specific quantitative binding data for this compound is limited in publicly available literature, this document extrapolates from extensive research on other thiazide diuretics, such as hydrochlorothiazide, chlorthalidone, and polythiazide, to elucidate the mechanism of action. This guide details the molecular basis of NCC inhibition, presents relevant quantitative data for analogous compounds, describes key experimental protocols for studying this interaction, and visualizes the associated signaling pathways. The content is intended to serve as a foundational resource for researchers and professionals involved in the study of renal physiology and the development of diuretic drugs.

Introduction to the Sodium-Chloride Cotransporter (NCC)

The sodium-chloride cotransporter (NCC) is a crucial protein in the regulation of electrolyte balance and blood pressure.[1][2] Located in the apical membrane of the distal convoluted tubule (DCT) in the kidney, NCC is responsible for the reabsorption of approximately 5-10% of filtered sodium and chloride ions from the tubular fluid back into the blood.[3] The activity of NCC is a key determinant of extracellular fluid volume and, consequently, arterial blood pressure.

NCC belongs to the SLC12 family of cation-chloride cotransporters.[4] Its function is tightly regulated by a complex signaling network, primarily the WNK-SPAK/OSR1 kinase pathway, which modulates its phosphorylation state and subsequent activity.[1][4][5] Dysregulation of NCC activity is implicated in several inherited diseases, such as Gitelman syndrome, which is characterized by salt wasting and low blood pressure.[6]

This compound and the Thiazide Class of Diuretics

This compound is a thiazide diuretic used in the management of hypertension and edema. Like other members of the thiazide class, its primary mechanism of action is the inhibition of the sodium-chloride cotransporter. By blocking NCC-mediated salt reabsorption in the kidneys, this compound increases the excretion of sodium and water, leading to a reduction in blood volume and a subsequent lowering of blood pressure.

Molecular Mechanism of NCC Inhibition by Thiazide Diuretics

Recent cryo-electron microscopy (cryo-EM) studies of NCC in complex with thiazide diuretics have provided significant insights into the molecular mechanism of inhibition.[1][4]

Thiazide diuretics, including compounds structurally similar to this compound, bind to an orthosteric site on the NCC protein.[1][2] This binding site is located within the ion translocation pathway, effectively occluding the passage for sodium and chloride ions.[1][2]

The binding of the thiazide molecule stabilizes the transporter in an outward-facing conformation.[4] This conformational arrest prevents the necessary cycling between outward-facing and inward-facing states that is required for the transport of ions across the cell membrane. The dual action of physically blocking the ion passage and locking the transporter's conformation results in a potent inhibition of NCC activity.

Quantitative Analysis of Thiazide-NCC Interaction

| Compound | IC50 (μM) | Cell Line | Assay Type | Reference |

| Hydrochlorothiazide | ~10 | HEK293 | Cl- Influx Assay | [1] |

| Chlorthalidone | ~1 | HEK293 | Cl- Influx Assay | [1] |

| Indapamide | ~0.5 | HEK293 | Cl- Influx Assay | [1] |

| Polythiazide | ~0.1 | HEK293 | I- Uptake Assay | [7][8] |

Note: IC50 values can vary depending on the specific experimental conditions and cell systems used. The data presented here are representative values from the cited literature.

Experimental Protocols

The characterization of this compound's interaction with NCC can be achieved through various established experimental protocols. Below are detailed methodologies for key assays.

In Vitro Cell-Based Ion Flux Assay

This is a functional assay to determine the inhibitory potency (IC50) of a compound on NCC activity.[9]

-

Cell Line Preparation:

-

Utilize a human embryonic kidney (HEK293) cell line stably expressing the human sodium-chloride cotransporter (hNCC).

-

Culture the cells in appropriate media in 96-well plates until confluent.

-

-

Assay Procedure:

-

Wash the cells with a pre-incubation buffer to remove culture medium.

-

Incubate the cells with varying concentrations of this compound or other test compounds for a defined period.

-

Initiate ion uptake by adding an assay buffer containing a radioactive tracer (e.g., ²²Na⁺) or a fluorescent ion indicator (e.g., for Cl⁻).[1][10]

-

After a specific incubation time, terminate the uptake by rapidly washing the cells with an ice-cold stop solution.

-

Lyse the cells and measure the intracellular concentration of the tracer using a scintillation counter or the fluorescence intensity using a plate reader.

-

The IC50 value is determined by plotting the percentage of inhibition of ion uptake against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

References

- 1. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural bases for Na+-Cl- cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Structure of human NCC: insights into the inhibition mechanism of thiazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The serine-threonine protein phosphatases that regulate the thiazide-sensitive NaCl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide to the Synthesis and Chemical Derivatization of Bemetizide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential chemical derivatization of Bemetizide, a thiazide diuretic. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Synthesis of this compound

The primary synthetic route to this compound involves the condensation of 4-amino-6-chloro-1,3-benzenedisulfonamide, also known as chloraminophenamide, with 2-phenylpropanal. This reaction forms the core benzothiadiazine structure of the final product.

Starting Materials

| Compound | IUPAC Name | CAS Number | Molecular Formula | Key Properties |

| Chloraminophenamide | 4-amino-6-chloro-1,3-benzenedisulfonamide | 121-30-2 | C₆H₈ClN₃O₄S₂ | White to off-white powder, melting point 257-261 °C.[1] |

| 2-Phenylpropanal | 2-phenylpropanal | 93-53-8 | C₉H₁₀O | Colorless to pale yellow liquid with a characteristic odor. |

Synthetic Pathway

The synthesis of this compound is a cyclocondensation reaction. The amino group of chloraminophenamide reacts with the aldehyde group of 2-phenylpropanal to form an imine intermediate, which then undergoes an intramolecular cyclization to form the dihydro-1,2,4-benzothiadiazine-1,1-dioxide ring system.

Caption: Synthetic workflow for this compound.

Experimental Protocol (General Procedure)

To a solution of 4-amino-6-chloro-1,3-benzenedisulfonamide in a suitable solvent (e.g., ethanol, methanol, or a mixture with water), 2-phenylpropanal is added. The reaction mixture may be heated under reflux, and a catalytic amount of acid (e.g., hydrochloric acid or acetic acid) can be employed to facilitate the reaction. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Note: Specific reaction conditions such as solvent, temperature, catalyst, and reaction time would need to be optimized to achieve the best yield and purity.

Purification and Characterization

The purification of the final product is crucial to remove any unreacted starting materials and by-products. Recrystallization is a common method for purifying solid compounds. The choice of solvent for recrystallization depends on the solubility of this compound and the impurities.

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton, the methyl group protons, and the amine protons. The chemical shifts and coupling constants will be characteristic of the this compound structure. |

| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the aromatic carbons, the carbonyl carbon (if applicable in derivatives), and the aliphatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (sulfonamide and amine groups), S=O stretching (sulfonamide groups), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (401.89 g/mol ). Fragmentation patterns can provide further structural information. |

| Melting Point | A sharp melting point range consistent with a pure compound. |

| Purity (HPLC) | A single major peak indicating high purity. |

Chemical Derivatization of this compound

Chemical derivatization of this compound can be explored to modify its physicochemical properties, pharmacokinetic profile, and pharmacological activity. Potential modifications could target the sulfonamide groups, the secondary amine in the thiadiazine ring, or the phenyl group.

Potential Derivatization Strategies

-

N-Alkylation/Acylation: The secondary amine in the dihydrothiadiazine ring and the sulfonamide groups are potential sites for alkylation or acylation. These modifications can alter the lipophilicity and hydrogen bonding capacity of the molecule, potentially influencing its absorption and distribution.

-

Modification of the Phenyl Group: The phenyl group can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to investigate structure-activity relationships (SAR). These modifications can impact the electronic and steric properties of the molecule, which may affect its interaction with the biological target.

-

Bioisosteric Replacement: Replacing certain functional groups with their bioisosteres can lead to derivatives with improved properties. For example, the sulfonamide group could be replaced with other acidic functional groups to explore their impact on diuretic activity.

Caption: Potential derivatization pathways for this compound.

General Experimental Protocol for Derivatization (Example: N-Alkylation)

To a solution of this compound in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), a base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the secondary amine or sulfonamide group. An appropriate alkylating agent (e.g., an alkyl halide) is then added, and the reaction mixture is stirred at room temperature or heated. The reaction progress is monitored by TLC. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

Note: The choice of base, solvent, and reaction temperature will depend on the specific alkylating agent and the reactivity of the substrate.

Data Summary

The following tables summarize key data for this compound and its starting materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₆ClN₃O₄S₂ |

| Molecular Weight | 401.89 g/mol |

| Appearance | Solid |

| IUPAC Name | 6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[1] |

Table 2: Starting Material Properties

| Compound | Molecular Formula | CAS Number | Melting Point (°C) |

| Chloraminophenamide | C₆H₈ClN₃O₄S₂ | 121-30-2 | 257-261[1] |

| 2-Phenylpropanal | C₉H₁₀O | 93-53-8 | N/A (liquid) |

Conclusion

This technical guide outlines the fundamental synthesis of this compound and explores potential avenues for its chemical derivatization. The provided information, including the general synthetic protocol and characterization data, serves as a foundation for researchers to develop and optimize the synthesis of this compound and to design and synthesize novel derivatives with potentially improved pharmacological profiles. Further experimental work is necessary to establish specific reaction conditions and to fully characterize the synthesized compounds.

References

Bemetizide: A Technical Guide on the Benzothiadiazine Sulfonamide Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemetizide is a benzothiadiazine sulfonamide derivative belonging to the thiazide class of diuretics.[1] These compounds are foundational in the management of hypertension and edematous conditions. This compound, through its diuretic and natriuretic effects, contributes to the reduction of extracellular fluid volume and peripheral vascular resistance. This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacology, mechanism of action, and relevant quantitative data for research and development purposes.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | [1] |

| Molecular Formula | C₁₅H₁₆ClN₃O₄S₂ | [1] |

| Molecular Weight | 401.9 g/mol | [1] |

| CAS Number | 1824-52-8 | [1] |

Mechanism of Action

The primary mechanism of action of this compound, like other thiazide diuretics, is the inhibition of the Na⁺/Cl⁻ cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) in the kidney. By blocking the reabsorption of sodium and chloride ions from the tubular fluid, this compound increases their excretion in the urine. This natriuretic effect leads to a subsequent increase in water excretion (diuresis), thereby reducing blood volume and cardiac output. The long-term antihypertensive effect is also attributed to a decrease in peripheral vascular resistance, although the precise mechanism for this effect is not fully elucidated.

Signaling Pathway for Thiazide Diuretics

Caption: this compound inhibits the Na+/Cl- cotransporter in the distal convoluted tubule.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound are not extensively reported in publicly available literature. However, data from a study comparing a 25 mg this compound tablet with a combination tablet (25 mg this compound and 50 mg triamterene) provides some insight into its absorption.

| Parameter | This compound (25 mg) | This compound (25 mg) + Triamterene (50 mg) |

| Mean Peak Plasma Level (Cmax) | 87.9 ng/mL | 68.3 ng/mL |

| Urinary Excretion (unchanged, 24h) | < 4% of dose | < 4% of dose |

Source:[2]

The bioavailability of this compound was found to be lower in the combination tablet compared to the single-entity tablet.[2]

For comparative purposes, the pharmacokinetic parameters of Hydrochlorothiazide, a structurally similar and widely studied benzothiadiazine sulfonamide derivative, are presented below.

| Parameter | Hydrochlorothiazide |

| Bioavailability | 60-80% |

| Half-life (t½) | 5.6-14.8 hours |

| Volume of Distribution (Vd) | 0.83-4.19 L/kg |

| Protein Binding | 40-68% |

| Elimination | Primarily unchanged in urine (>95%) |

Source:[2]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its diuretic and natriuretic action. A clinical study investigating the effect of a single 25 mg oral dose of this compound in healthy volunteers provides quantitative data on its impact on urinary electrolyte excretion.

| Parameter | Baseline (mean ± SEM) | After 25 mg this compound (mean ± SEM) |

| Sodium Excretion (μmol/min) | 196 ± 30 | 690 ± 54 |

| Chloride Excretion (μmol/min) | 163 ± 28 | 537 ± 51 |

| Distal Fractional Chloride Absorption | 0.84 ± 0.02 | 0.63 ± 0.02 |

Source:[2]

Another study on subjects with varying glomerular filtration rates (GFR) demonstrated that a 25 mg oral dose of this compound induced natriuresis and kaliuresis that lasted for 24 hours and was proportional to the GFR.[3] The ratio of this compound-induced K⁺/Na⁺ excretion was consistently 0.17.[3] In patients with renal failure, this compound increased the fractional Na⁺ excretion from 3% to about 10%.[3]

Clinical Efficacy

A multicenter study evaluated the long-term efficacy of a low-dose combination of this compound (10 mg) and triamterene (20 mg) in patients with essential hypertension. After one year of treatment, the average blood pressure decreased significantly.

| Parameter | Before Treatment (mean) | After 1 Year Treatment (mean) |

| Systolic Blood Pressure (mmHg) | 169 | 145 |

| Diastolic Blood Pressure (mmHg) | 103 | 83 |

Source:[4]

Experimental Protocols

In Vivo Diuretic Activity Assay in Rats

This protocol is a standard method to evaluate the diuretic, saluretic, and natriuretic activity of a compound.

Caption: A typical workflow for assessing the diuretic activity of a test compound in a rat model.

Methodology:

-

Animal Model: Male Wistar rats (150-200g) are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

-

Fasting: Rats are fasted overnight (approximately 18 hours) before the experiment but have free access to water.

-

Hydration: To ensure a uniform state of hydration and promote urine flow, rats are orally administered normal saline (0.9% NaCl) at a dose of 25 mL/kg body weight.

-

Grouping and Dosing: Animals are divided into groups (n=6 per group):

-

Group I: Vehicle control (e.g., normal saline).

-

Group II: Positive control (e.g., Furosemide, 10 mg/kg).

-

Group III-V: Test groups receiving different doses of this compound.

-

-

Administration: The test compound, positive control, or vehicle is administered orally.

-

Urine Collection: Immediately after administration, rats are placed in individual metabolic cages that allow for the separation of urine and feces. Urine is collected at predetermined time intervals (e.g., every hour for 6 hours and then a cumulative collection at 24 hours).

-

Analysis:

-

The total volume of urine for each rat is measured.

-

The concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine samples are determined using a flame photometer or ion-selective electrodes.

-

-

Data Calculation:

-

Diuretic Index: (Urine volume of the test group) / (Urine volume of the control group).

-

Saluretic Index: (Total Na⁺ and Cl⁻ excretion in the test group) / (Total Na⁺ and Cl⁻ excretion in the control group).

-

Natriuretic Index: (Total Na⁺ excretion in the test group) / (Total Na⁺ excretion in the control group).

-

In Vitro NCC Inhibition Assay using Xenopus laevis Oocytes

This protocol describes a method to directly assess the inhibitory activity of a compound on the Na⁺/Cl⁻ cotransporter.

Caption: A standard workflow for determining the IC₅₀ of a compound for the NCC transporter.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human Na⁺/Cl⁻ cotransporter (hNCC). Control oocytes are injected with water.

-

Expression: The injected oocytes are incubated for 3-5 days to allow for the expression and insertion of the NCC protein into the oocyte membrane.

-

Inhibition Assay:

-

Groups of oocytes are pre-incubated for a short period in a buffer solution containing various concentrations of this compound.

-

The uptake of ions is initiated by transferring the oocytes to an uptake solution containing a radioactive tracer, such as ²²Na⁺ or ³⁶Cl⁻, along with the corresponding concentration of this compound.

-

The uptake is allowed to proceed for a defined time (e.g., 60 minutes).

-

The uptake is terminated by washing the oocytes multiple times with an ice-cold, tracer-free solution.

-

-

Measurement:

-

Individual oocytes are lysed.

-

The amount of radioactivity in each oocyte is measured using a scintillation counter.

-

-

Data Analysis:

-

The uptake in the presence of this compound is compared to the uptake in the absence of the inhibitor (control).

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Logical Relationships

Caption: Hierarchical classification of this compound based on its chemical structure and therapeutic use.

Conclusion

This compound is a classic benzothiadiazine sulfonamide diuretic with established efficacy in the management of hypertension and edema. Its mechanism of action through the inhibition of the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule is well-understood for the thiazide class. While specific pharmacokinetic and some pharmacodynamic quantitative data for this compound are limited in the available literature, the provided information on its clinical efficacy, effects on electrolyte excretion, and comparative data with other thiazides offer valuable insights for researchers and drug development professionals. The detailed experimental protocols provided herein can serve as a foundation for further investigation into the specific properties of this compound and the development of novel diuretic agents.

References

An In-Depth Technical Guide to the Diuretic and Saluretic Effects of Bemetizide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on Bemetizide. However, access to the full text of some key studies was not possible; therefore, certain sections, particularly regarding detailed experimental protocols and comprehensive quantitative data, are based on established principles for this class of diuretics and may not reflect the exact methodologies used in specific this compound studies.

Introduction

This compound is a benzothiadiazine derivative belonging to the thiazide class of diuretics.[1] Like other thiazides, it exerts its primary pharmacological effects on the kidney, leading to increased urine output (diuresis) and enhanced excretion of sodium and chloride (saluresis). This guide provides a detailed overview of the diuretic and saluretic properties of this compound, focusing on its mechanism of action, available quantitative data, and relevant experimental methodologies.

Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter

The primary molecular target of this compound is the Sodium-Chloride Cotransporter (NCC) , also known as the thiazide-sensitive Na+-Cl- cotransporter (encoded by the SLC12A3 gene). This transporter is located in the apical membrane of the epithelial cells of the distal convoluted tubule (DCT) in the kidney.

This compound inhibits the NCC, thereby blocking the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the blood. This inhibition leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis.

Signaling Pathway

The regulation of NCC activity is a complex process involving a signaling cascade of serine-threonine kinases. The "With-No-Lysine" (WNK) kinases (WNK1 and WNK4) are key upstream regulators. Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Activated SPAK/OSR1 then directly phosphorylates NCC, leading to its activation and insertion into the apical membrane. This compound, by binding to and inhibiting NCC, disrupts this final step of sodium and chloride reabsorption.

Caption: this compound inhibits the Na+/Cl- cotransporter in the distal convoluted tubule.

Quantitative Data on Diuretic and Saluretic Effects

A key clinical study investigated the effects of a single 25 mg oral dose of this compound in 17 subjects with varying degrees of renal function (creatinine clearances ranging from 5 to 133 mL/min).[2] The primary findings are summarized below.

Table 1: Effects of a Single 25 mg Oral Dose of this compound on Urinary Electrolyte Excretion in Humans

| Parameter | Effect | Duration of Action |

| Natriuresis (Na+ excretion) | Proportional to Glomerular Filtration Rate (GFR) | 24 hours |

| Kaliuresis (K+ excretion) | Proportional to GFR | 24 hours |

| K+/Na+ Excretion Ratio | 0.17 (irrespective of GFR) | Not specified |

| Chloruresis (Cl- excretion) | Increased | 24 hours |

| Calciuresis (Ca2+ excretion) | Insignificant | Not specified |

| **Magnesiuria (Mg2+ excretion) | Associated with kaliuresis | Not specified |

Data extracted from the abstract of Knauf H, et al. Eur J Clin Pharmacol. 1994;46(1):9-13.[2]

Experimental Protocols

Human Clinical Trial Protocol (Generalized)

A study evaluating the diuretic and saluretic effects of this compound in humans would likely follow a protocol similar to the one described by Knauf et al.[2]

References

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of Bemetizide Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemetizide is a thiazide diuretic used in the management of hypertension and edema. Like other thiazide diuretics, its primary mechanism of action is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the nephron.[1][2] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in diuresis. These application notes provide detailed protocols for in vitro assays to measure the activity of this compound, focusing on its interaction with the NCC.

Mechanism of Action

This compound exerts its diuretic effect by binding to and inhibiting the NCC, preventing the electroneutral transport of Na⁺ and Cl⁻ ions across the apical membrane of DCT cells.[1][2] The activity of NCC is regulated by the WNK-SPAK/OSR1 signaling pathway.[3][4][5][6] With-no-lysine (WNK) kinases phosphorylate and activate Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[3][4][5] Activated SPAK/OSR1 then phosphorylates specific serine and threonine residues on the N-terminus of NCC, leading to its activation and increased transport of sodium and chloride.[3][4] While thiazide diuretics are known to directly inhibit the transport function of NCC, their direct effects on the WNK-SPAK/OSR1 signaling cascade are not well-established.

Mechanism of Action Diagram

Caption: this compound inhibits the phosphorylated, active form of the NCC.

Data Presentation

Due to the limited availability of specific in vitro quantitative data for this compound in the scientific literature, the following table presents representative data for a generic thiazide diuretic to illustrate the expected results from the described assays. These values should be determined experimentally for this compound.

| Assay Type | Cell Line | Parameter | Representative Value |

| ²²Na⁺ Uptake Assay | MDCK-hNCC | IC₅₀ | 1 µM |

| Membrane Potential Assay | MDCK-hNCC | Hyperpolarization | Concentration-dependent |

| NCC Phosphorylation Assay | HEK293-hNCC | % Inhibition of pNCC | Concentration-dependent |

Experimental Protocols

Sodium-Chloride Cotransporter (NCC) Inhibition Assay using ²²Na⁺ Uptake

This assay directly measures the inhibitory effect of this compound on NCC activity by quantifying the uptake of radioactive sodium in cells stably expressing human NCC (hNCC). Madin-Darby canine kidney (MDCK) cells are a suitable model as they form polarized monolayers.

Materials:

-

MDCK cells stably expressing hNCC (MDCK-hNCC)

-

24-well cell culture plates

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Ouabain

-

Bumetanide

-

Amiloride

-

²²NaCl (radioactive)

-

Uptake Buffer: 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4

-

Wash Buffer: Ice-cold phosphate-buffered saline (PBS)

-

Lysis Buffer: 0.1 M NaOH

-

Scintillation fluid and counter

Protocol:

-

Seed MDCK-hNCC cells in 24-well plates and grow to confluence.

-

Pre-incubate the cells with serum-free DMEM for 2 hours at 37°C.

-

Prepare this compound solutions in Uptake Buffer at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO).

-

To inhibit other sodium transporters, add ouabain (100 µM), bumetanide (10 µM), and amiloride (10 µM) to the this compound solutions.

-

Aspirate the medium from the cells and wash twice with Uptake Buffer.

-

Add the this compound/inhibitor solutions to the respective wells and incubate for 20 minutes at 37°C.

-

Initiate the uptake by adding Uptake Buffer containing ²²NaCl (final concentration ~1 µCi/mL) to each well.

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

Lyse the cells by adding 500 µL of Lysis Buffer to each well and incubating for 30 minutes.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration in each well to normalize the data.

-

Calculate the percentage inhibition for each this compound concentration and determine the IC₅₀ value.

Experimental Workflow Diagram

Caption: Workflow for the ²²Na⁺ uptake assay to measure NCC inhibition.

NCC Phosphorylation Assay

This assay determines if this compound has a direct effect on the phosphorylation state of NCC, which is indicative of its activation state. This can be performed using Western blotting.

Materials:

-

HEK293 cells stably expressing hNCC (HEK293-hNCC)

-

6-well cell culture plates

-